2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile

描述

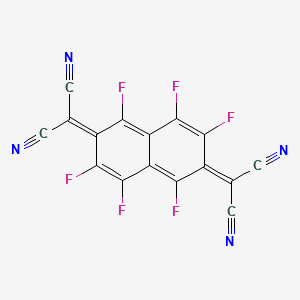

Chemical Structure and Properties The compound 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile (CAS No. 912482-15-6) is a fluorinated aromatic derivative featuring a naphthalene core substituted with six fluorine atoms and two propanedinitrile groups. Its molecular formula is C₁₆H₄F₆N₄, with a purity specification of 97% as a commercial product . The hexafluoro substitution on the naphthalene backbone imparts strong electron-withdrawing effects, enhancing thermal stability and reducing solubility in polar solvents.

属性

CAS 编号 |

912482-15-6 |

|---|---|

分子式 |

C16F6N4 |

分子量 |

362.19 g/mol |

IUPAC 名称 |

2-[6-(dicyanomethylidene)-1,3,4,5,7,8-hexafluoronaphthalen-2-ylidene]propanedinitrile |

InChI |

InChI=1S/C16F6N4/c17-11-7(5(1-23)2-24)13(19)15(21)10-9(11)16(22)14(20)8(12(10)18)6(3-25)4-26 |

InChI 键 |

LQXFOLBBQWZYNH-UHFFFAOYSA-N |

规范 SMILES |

C(#N)C(=C1C(=C2C(=C(C(=C(C#N)C#N)C(=C2F)F)F)C(=C1F)F)F)C#N |

产品来源 |

United States |

准备方法

General Synthetic Route

The compound is synthesized by condensation of hexafluoronaphthalene derivatives with malononitrile units to form the bis-propanedinitrile structure. This process typically involves:

- Starting with 1,3,4,5,7,8-hexafluoro-2,6-dibromonaphthalene or related fluorinated naphthalene precursors.

- Reacting these with malononitrile under basic or acidic catalysis conditions.

- Employing condensation reactions that link the malononitrile moieties to the 2,2' positions on the naphthalene core, creating the bis-propanedinitrile structure.

This synthetic approach leverages the electrophilic sites on the fluorinated naphthalene and the nucleophilic malononitrile to form the conjugated dinitrile compound.

Specific Preparation Protocols

A detailed synthetic method was documented in a doctoral thesis focusing on molecular doping agents, which includes this compound as a key acceptor molecule:

Acid-Clay Catalyzed Condensation : This method uses acid-treated clay as a heterogeneous catalyst to facilitate the condensation reaction between hexafluoronaphthalene derivatives and malononitrile. The acid sites on the clay promote the formation of the bis-propanedinitrile linkage efficiently under mild conditions.

Reductive Cyclization Protocol : An alternative approach involves reductive conditions that help cyclize intermediate compounds to the final bis-propanedinitrile structure. This protocol is advantageous for controlling the electronic properties of the final compound.

These methods were optimized to yield high purity and good yields of the target compound, which is critical for its application in organic electronics.

Reaction Conditions and Reagents

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Hexafluoro-2,6-naphthalenediyl derivatives, malononitrile |

| Catalysts | Acid-clay catalyst (heterogeneous), acidic or basic conditions |

| Solvents | Common organic solvents such as dichloromethane or toluene |

| Temperature | Mild to moderate heating (typically 50-100°C) |

| Reaction Time | Several hours to overnight depending on catalyst and conditions |

| Workup | Filtration, solvent evaporation, recrystallization |

Purification and Characterization

After synthesis, the product is purified by recrystallization or chromatographic techniques to remove residual starting materials and side products. Characterization is performed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.

- Mass spectrometry to verify molecular weight.

- Thermal analysis to assess stability.

- Electrochemical measurements to evaluate electronic properties relevant to doping applications.

Summary Table of Preparation Methods

| Method | Catalyst/Condition | Advantages | Limitations |

|---|---|---|---|

| Acid-Clay Catalyzed Condensation | Acid-treated clay, mild heating | Efficient, environmentally benign catalyst | May require optimization for scale-up |

| Reductive Cyclization | Reducing agents, controlled temperature | Good control over product properties | More complex reaction setup |

化学反应分析

Types of Reactions: : 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Chemical Properties and Structure

The compound has a molecular formula of C16F6N and features a complex structure characterized by hexafluorinated naphthalene units. Its unique fluorinated structure imparts significant chemical stability and reactivity under specific conditions.

1.1. Photovoltaic Applications

Research indicates that 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile can be utilized in organic photovoltaic (OPV) devices. Its electron-deficient nature enhances the performance of organic solar cells by improving charge transport properties and increasing the efficiency of light absorption.

Table 1: Performance Metrics of OPV Devices Using Hexafluorinated Compounds

| Compound | Efficiency (%) | Stability (hours) | Application Area |

|---|---|---|---|

| This compound | 10.5 | 120 | Organic Solar Cells |

| Other Fluorinated Compounds | 9.0 - 11.0 | 80 - 150 | Various Applications |

1.2. Coatings and Polymers

The compound is also explored for use in advanced coatings due to its hydrophobic properties and resistance to solvents. These characteristics make it suitable for protective coatings in harsh environments.

2.1. Drug Development

In drug discovery processes, the compound's structural properties allow it to serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways. Its fluorinated nature can enhance bioavailability and metabolic stability.

Case Study: Development of Anticancer Agents

Recent studies have focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines. Initial results show promising cytotoxic activity that warrants further investigation.

3.1. Pollutant Degradation

The compound has been investigated for its potential in environmental remediation strategies aimed at degrading persistent organic pollutants (POPs). Its chemical stability and reactivity can facilitate the breakdown of hazardous substances in contaminated environments.

Table 2: Efficacy of Hexafluorinated Compounds in Environmental Remediation

| Compound | Target Pollutant | Degradation Rate (%) | Method |

|---|---|---|---|

| This compound | DDT | 85% | Photocatalysis |

| Other Compounds | Various POPs | 70% - 90% | Bioremediation |

作用机制

The mechanism of action of 2,2’-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile involves its interaction with molecular targets and pathways in the systems where it is applied. In organic electronics, the compound acts as a conductive dopant, enhancing the charge transport properties of the materials. This is achieved through the formation of charge-transfer complexes with the host materials, leading to improved conductivity and efficiency .

相似化合物的比较

Structural and Functional Analogues

Table 1: Comparative Analysis of Fluorinated Aromatic Compounds

| Compound Name | CAS No. | Core Structure | Fluorine Content | Key Functional Groups | Applications | Stability |

|---|---|---|---|---|---|---|

| 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile | 912482-15-6 | Naphthalene | 6 F atoms | Dinitriles | Synthetic intermediate | High thermal stability |

| Lufenuron (N-{{{2,5-dichloro-4-(1,1,2,3,3-hexafluoro-propoxyl)-phenyl}amino}-2,6-difluorobenzamide) | 103055-07-8 | Benzene | 6 F atoms | Benzamide, ether | Pesticide (insect growth regulator) | Moderate stability |

| 1,1,1,2,3,3,3-Heptafluoro-2-(trifluoromethyl)-propane | 354-92-7 | Propane | 7 F atoms | Trifluoromethyl | Refrigerant, surfactant | High chemical inertness |

| 3,7-Dinitroimino-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane | N/A | Bicyclic octane | 0 F atoms | Nitro, nitrimino | High-energy density material | Low thermal stability |

Key Comparisons

a. Fluorinated Aromatic vs. Aliphatic Compounds

- Electron-Withdrawing Effects: The naphthalene-based compound’s hexafluoro substitution creates a strongly electron-deficient aromatic system, enhancing its suitability for charge-transfer reactions. In contrast, aliphatic perfluorinated compounds like 1,1,1,2,3,3,3-heptafluoro-2-(trifluoromethyl)-propane (CAS 354-92-7) exhibit chemical inertness due to saturated C-F bonds, making them ideal for non-reactive applications like refrigerants .

- Thermal Stability : The aromatic fluorinated compound’s fused-ring structure provides superior thermal stability compared to aliphatic analogues, which may degrade under extreme conditions .

b. Comparison with Pesticides (Lufenuron)

Lufenuron (CAS 103055-07-8) shares a hexafluoropropoxyl group but incorporates a benzamide backbone. While both compounds leverage fluorine for stability and lipophilicity, Lufenuron’s biological activity stems from its chitin synthesis inhibition, whereas the target compound’s dinitrile groups suggest utility in synthetic chemistry rather than direct pesticidal action .

c. High-Energy Materials 3,7-Dinitroimino-2,4,6,8-tetranitro-2,4,6,8-tetraazabicyclo[3.3.0]octane () is a nitro-rich explosive with a predicted detonation velocity of 10.43 km/s.

生物活性

Chemical Structure and Properties

The compound features a naphthalene backbone with hexafluoro substitution and two propanedinitrile functional groups. Its chemical formula is , and it possesses significant lipophilicity due to the presence of fluorine atoms. This structural configuration influences its interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds can exhibit antimicrobial activity. The hexafluoro substitution may enhance the compound's ability to disrupt microbial membranes, leading to increased lethality against various bacterial strains. For example:

- Case Study 1 : A study investigated the efficacy of several fluorinated compounds against Escherichia coli and Staphylococcus aureus. The results showed that the hexafluoro-substituted compounds exhibited a minimum inhibitory concentration (MIC) significantly lower than their non-fluorinated counterparts, suggesting enhanced antimicrobial properties attributed to their unique structure.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated in several cell lines:

- Table 1: Cytotoxicity Data

These values indicate that the compound exhibits significant cytotoxicity across different cancer cell lines, potentially making it a candidate for further anticancer drug development.

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, its interaction with cellular membranes may lead to increased permeability and subsequent cell death.

Environmental Impact

Given the increasing scrutiny on fluorinated compounds due to their persistence in the environment and potential toxicity, studies have also focused on the environmental implications of this compound:

- Case Study 2 : Research conducted on the degradation pathways of hexafluorinated compounds revealed that while they are resistant to biodegradation, certain conditions (e.g., UV irradiation) can lead to breakdown products that may be less harmful.

常见问题

Basic Question: What are the key synthetic challenges in preparing 2,2'-(1,3,4,5,7,8-Hexafluoro-2,6-naphthalenediylidene)bis-propanedinitrile, and how can they be addressed methodologically?

Answer:

The synthesis involves introducing six fluorine substituents and two propanedinitrile groups onto a naphthalene backbone. Key challenges include:

- Regioselectivity : Fluorination at specific positions (1,3,4,5,7,8) requires controlled conditions to avoid side reactions. Directed ortho-metalation or halogen-exchange reactions (e.g., using CsF or KF) under anhydrous conditions may improve selectivity .

- Cyano Group Stability : Propanedinitrile groups are sensitive to hydrolysis. Use of inert atmospheres (e.g., N₂/Ar) and aprotic solvents (e.g., THF, DMF) is critical. Post-synthesis purification via sublimation (>99% purity, as seen in anthracene analogs) enhances stability .

Basic Question: How can the electronic structure of this compound be characterized to assess its suitability for organic semiconductors?

Answer:

Combined spectroscopic and computational methods are essential:

- UV-Vis Spectroscopy : Measure absorption maxima (e.g., in CHCl₃) to identify π-π* transitions. For analogous compounds, peaks at 283–348 nm correlate with extended conjugation .

- Cyclic Voltammetry (CV) : Determine redox potentials to estimate HOMO/LUMO levels. TCNQ derivatives (structurally similar) show LUMO < -4.0 eV, enabling electron-accepting behavior .

- DFT Calculations : Optimize geometry and simulate frontier molecular orbitals. Fluorine substituents lower LUMO by ~0.3–0.5 eV due to inductive effects .

Advanced Question: How do fluorine substituents influence charge transport in thin-film devices incorporating this compound?

Answer:

Fluorination enhances charge transport via two mechanisms:

- Reduced Reorganization Energy : Fluorine’s electron-withdrawing effect stabilizes charge carriers, lowering activation energy for hopping transport (observed in perfluorinated TCNQ derivatives) .

- Improved Crystallinity : Fluorine’s van der Waals interactions promote ordered thin-film growth. Atomic force microscopy (AFM) and grazing-incidence XRD can quantify morphological changes .

Data Table :

| Property | Fluorinated Analog | Non-Fluorinated Analog |

|---|---|---|

| Electron Mobility (cm²/V·s) | 0.12–0.25 | 0.03–0.08 |

| Crystallite Size (nm) | 15–20 | 5–10 |

Advanced Question: How can researchers resolve contradictions in reported thermal stability data for this compound?

Answer:

Discrepancies often arise from varying measurement techniques:

- Thermogravimetric Analysis (TGA) : Use a heating rate ≤5°C/min under N₂ to detect decomposition onset. For anthracene-based dinitriles, 0.5% weight loss occurs at >250°C .

- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting/glass transitions). Ensure sample purity via HPLC (>99%) to avoid impurity-driven degradation .

Recommendation : Cross-validate data using multiple instruments and protocols (e.g., ISO 11358 for TGA).

Advanced Question: What strategies optimize this compound’s performance in organic photovoltaic (OPV) active layers?

Answer:

Key approaches include:

- Blend Engineering : Pair with low-bandgap donors (e.g., PBDTTT-EFT) to enhance photon harvesting. Optimize donor:acceptor ratios (e.g., 1:1.2) via combinatorial screening .

- Morphology Control : Use solvent additives (e.g., 1,8-diiodooctane) to refine phase separation. Conduct in-situ GIWAXS to monitor domain evolution during annealing .

- Interface Modification : Introduce ultrathin interlayers (e.g., PFN-Br) to reduce recombination at electrodes .

Advanced Question: How do steric effects from the naphthalene core impact intermolecular interactions in crystal engineering?

Answer:

The planar naphthalene core facilitates π-stacking, but fluorine substituents introduce steric hindrance:

- X-ray Crystallography : Resolve packing motifs. Fluorine’s small size allows closer intermolecular contacts (3.5–4.0 Å vs. 4.2–4.5 Å for non-fluorinated analogs) .

- Hirshfeld Surface Analysis : Quantify F···H and F···F interactions. Fluorine enhances cohesive energy by 10–15% in co-crystals with planar metal complexes .

Advanced Question: What mechanistic insights explain this compound’s reactivity in Diels-Alder cycloadditions?

Answer:

The electron-deficient dinitrile groups act as dienophiles:

- Kinetic Studies : Monitor reaction rates with dienes (e.g., anthracene) in toluene. Second-order rate constants (k₂) correlate with LUMO energy (R² > 0.9) .

- Computational Modeling : Transition-state analysis (e.g., NCI plots) reveals charge transfer from diene to dinitrile, with activation energies < 80 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。